

Crystal structure of "Methyl 4-amino-2-iodobenzoate"

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Compound of Interest

Compound Name: Methyl 4-amino-2-iodobenzoate

Cat. No.: B1375892

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Introduction: A Versatile Synthetic Building Block

Methyl 4-amino-2-iodobenzoate is a highly functionalized aromatic compound of significant interest to the scientific community. Its molecular framework is strategically equipped with an amino group, an iodine atom, and a methyl ester, making it a versatile precursor in organic synthesis. The nucleophilic amino group and the electrophilic carbon bearing the iodo group allow for a wide range of chemical transformations. The iodine atom, in particular, serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Heck), which are fundamental to constructing complex organic molecules.[\[1\]](#) [\[2\]](#)

For professionals in drug development and materials science, a thorough understanding of the compound's solid-state structure is paramount. The crystal structure dictates key physical properties such as solubility, melting point, and stability. Furthermore, knowledge of its intermolecular interactions is crucial for predicting and controlling polymorphism, a phenomenon that can significantly impact the bioavailability and efficacy of active pharmaceutical ingredients (APIs).

Synthesis and Single Crystal Growth

The acquisition of high-quality single crystals is the necessary precursor to any crystallographic analysis. This begins with the robust synthesis of the target compound, followed by a

meticulous crystallization process.

PART 2.1: EXPERIMENTAL PROTOCOL: SYNTHESIS

A common and effective method for preparing **Methyl 4-amino-2-iodobenzoate** is the direct iodination of Methyl 4-aminobenzoate.[\[3\]](#)[\[4\]](#)

Materials:

- Methyl 4-aminobenzoate
- Pyridine iodine monochloride or Sodium Iodide (NaI) with Sodium Hypochlorite (NaOCl)
- Methanol (MeOH)
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
- Magnesium Sulfate (MgSO₄)
- Petroleum ether / Ethyl acetate for chromatography

Step-by-Step Procedure:

- Dissolution: Dissolve Methyl 4-aminobenzoate in methanol at ambient temperature.
- Iodination: Add pyridinium iodine monochloride to the solution and stir.[\[3\]](#)[\[4\]](#) The reaction progress should be monitored by thin-layer chromatography (TLC).
- Quenching: Upon completion (disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ dropwise until the red color of excess iodine dissipates.[\[3\]](#)[\[4\]](#)
- Extraction: Reduce the volume of methanol under vacuum, then extract the aqueous residue with dichloromethane.
- Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent to dryness.

- Purification: Purify the resulting pale yellow residue by column chromatography using a petroleum ether/ethyl acetate solvent system to yield pure **Methyl 4-amino-2-iodobenzoate**.
[3]

PART 2.2: SCIENTIFIC RATIONALE

- Choice of Iodinating Agent: Pyridine iodine monochloride is an efficient reagent for the regioselective ortho-iodination of anilines, providing the desired product in high yield.[4] The reaction is typically clean, and quenching with sodium thiosulfate effectively removes any unreacted iodine.
- Purification: Column chromatography is essential for removing any unreacted starting material or potential di-iodinated byproducts, ensuring the high purity required for successful crystallization.

PART 2.3: PROTOCOL: SINGLE CRYSTAL GROWTH

Slow evaporation is a reliable method for obtaining X-ray quality single crystals.

- Solution Preparation: Dissolve the purified **Methyl 4-amino-2-iodobenzoate** in a suitable solvent system, such as a mixture of dichloromethane and petroleum ether.[3] The solution should be near-saturated.
- Filtration: Filter the solution through a syringe filter to remove any microscopic dust or particulate matter that could act as unwanted nucleation sites.
- Evaporation: Transfer the filtrate to a clean vial, cover it loosely with perforated parafilm, and store it in a vibration-free environment.
- Crystal Harvest: Allow the solvent to evaporate slowly over several days. As the solution becomes supersaturated, single crystals will form.

Crystal Structure and Molecular Packing

The solid-state architecture of **Methyl 4-amino-2-iodobenzoate** is defined by its crystallographic parameters and the network of non-covalent interactions that govern its molecular packing.

PART 3.1: CRYSTALLOGRAPHIC DATA SUMMARY

While the full crystallographic dataset can be accessed from repositories like the Cambridge Crystallographic Data Centre (CCDC), a summary of typical parameters for a related iodinated benzoate derivative is presented below to provide context.[\[5\]](#)

Parameter	Representative Value
Chemical Formula	C ₈ H ₈ INO ₂
Formula Weight	277.06 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Z (Molecules per unit cell)	4
Temperature	Typically 90 K - 293 K

PART 3.2: MOLECULAR GEOMETRY

The core of the molecule consists of a benzene ring, which is largely planar. The amino, iodo, and methyl ester substituents lie close to this plane. The precise bond lengths and angles are determined by the electronic effects of the substituents and the constraints of the crystal lattice.

PART 3.3: INTERMOLECULAR INTERACTIONS: THE DRIVING FORCE OF CRYSTAL PACKING

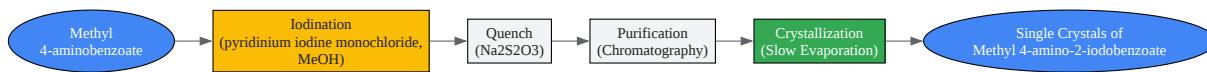
The crystal packing is stabilized by a combination of hydrogen bonds and halogen bonds, which are critical for the formation of a well-ordered supramolecular assembly.

- Hydrogen Bonding: The primary interaction is the hydrogen bond formed between the amino group (-NH₂) of one molecule and the carbonyl oxygen (C=O) of the methyl ester group of an adjacent molecule. This N-H···O interaction is a classic and robust synthon that links molecules into chains or sheets.[\[6\]](#)[\[7\]](#)
- Halogen Bonding: The iodine atom can act as a halogen bond donor. Due to the electron-withdrawing nature of the benzene ring, the iodine atom possesses a region of positive

electrostatic potential (a σ -hole) opposite the C-I covalent bond. This can interact favorably with a region of negative potential on a neighboring molecule, such as the lone pairs of the carbonyl oxygen or the amino nitrogen. These I...O or I...N interactions are highly directional and contribute significantly to the overall stability of the crystal lattice.[5][8]

Visualization of Supramolecular Assembly

The following diagrams illustrate the key steps and interactions described.



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Caption: Experimental workflow for synthesis and crystallization.

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